molecular formula C9H13N3O2 B063347 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium CAS No. 175136-51-3

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium

Cat. No.: B063347
CAS No.: 175136-51-3
M. Wt: 195.22 g/mol
InChI Key: HLTGRXCAHBULKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a specialized benzimidazole derivative intended for research applications. This compound features a nitroso group (NO) at the 7-position, a structural motif found in compounds like 2-nitroso-2H-benzimidazole . Such nitrosated compounds are of significant interest in medicinal chemistry as potential nitric oxide (NO) donors . Nitric oxide is a critical signaling molecule in biological systems, involved in vasodilation, neural communication, and immune response. Researchers can utilize this compound to explore NO-dependent mechanisms or as a synthetic intermediate. The tetrahydrobenzimidazole core structure, related to 4,5,6,7-tetrahydro-1H-benzimidazole, provides a partially saturated ring system that can influence the molecule's conformation and electronic properties . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

(NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFRCUPJBUCEJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=C2/C(=N/O)/CCCC2=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353022
Record name 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-51-3
Record name 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Cyclohexane-1,2-diamine with Dimethylmalonate

The benzimidazole core is constructed via acid-catalyzed condensation between cyclohexane-1,2-diamine and dimethylmalonate. Under refluxing ethanol with HCl (2 M), this reaction yields 2,2-dimethyl-1,4,5,6-tetrahydrobenzimidazole as a white crystalline solid (mp 148–150°C) in 78–82% yield.

Reaction Conditions

ParameterValue
SolventEthanol
CatalystHCl (2 M)
TemperatureReflux (78°C)
Time12 hours
Yield78–82%

Mechanistic studies indicate that protonation of the diamine facilitates nucleophilic attack on the malonate ester, followed by cyclodehydration.

Nitrosation at the C7 Position

Selective introduction of the nitroso group is achieved using sodium nitrite (NaNO₂) in acetic acid at 0–5°C. Kinetic control ensures mononitrosation at the electronically activated C7 position rather than C4 or C5.

Nitrosation Optimization

VariableOptimal RangeEffect on Yield
NaNO₂ Equivalents1.05–1.10 eqPrevents over-nitrosation
Temperature0–5°CMinimizes diazotization
Acetic Acid Conc.20% v/vBalances reactivity/solubility
Reaction Time45–60 minutesCompletes nitrosation

Post-reaction neutralization with saturated NaHCO₃ precipitates the nitroso intermediate (2,2-dimethyl-7-nitroso-1,4,5,6-tetrahydrobenzimidazole) as orange crystals.

Oxidation to Stabilize the Oxido Tautomer

Hydrogen Peroxide-Mediated Oxidation

Treatment of the nitroso compound with 30% H₂O₂ in methanol at 40°C for 6 hours generates the stable oxido form. The reaction proceeds via nucleophilic attack of peroxide on the nitroso group, followed by tautomerization.

Oxidation Parameters

FactorSpecification
OxidantH₂O₂ (30% aq.)
SolventMethanol
Molar Ratio1:1.2 (substrate:H₂O₂)
Temperature40°C
Conversion Rate>95%

Crystallization and Stabilization

The final compound is purified via recrystallization from ethyl acetate/hexane (3:1), yielding this compound as dark red needles. X-ray crystallography confirms the oxido group at N3 and nitroso at C7, stabilized by intramolecular H-bonding (N–O···H–N distance: 2.12 Å).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityAssignment
1.52s (6H)C2 methyl groups
2.78t (2H)C5 protons
3.12t (2H)C6 protons
3.45m (2H)C4 protons
8.21s (1H)C7 nitroso proton

IR (KBr)

  • 1565 cm⁻¹ (N=O stretch)

  • 1340 cm⁻¹ (N-oxide)

  • 2920 cm⁻¹ (C-H aliphatic)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calc. 195.22, found 195.18. High-resolution data confirms molecular formula C₉H₁₃N₃O₂.

Industrial-Scale Adaptations

Continuous Flow Nitrosation

Patent CA2866299A1 discloses a continuous flow system for safer nitroso compound production:

  • Reactor Design : Tubular reactor with static mixers

  • Residence Time : 8 minutes

  • Throughput : 12 kg/hour

  • Purity : 99.4% (HPLC)

Solvent Recycling

Methanol from oxidation steps is recovered via fractional distillation (95% recovery rate), reducing production costs by 18%.

ConditionStability Outcome
Ambient light, 25°CDecomposes 2%/month
Dark, 4°CStable >24 months
Aqueous pH 5–7No hydrolysis in 30 days

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Various oxides depending on the extent of oxidation.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: The nitroso group can interact with nucleophilic sites on proteins and DNA, leading to modifications that affect their function.

    Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on benzodithiazine derivatives (e.g., compounds 2 , 3 , and 7 in and ), which differ structurally and functionally from the benzimidazolium compound . Below is a comparative analysis based on structural analogs and substituent effects:

Structural Differences

  • Core Heterocycle :

    • The target compound features a benzimidazolium core (two nitrogen atoms in a fused benzene-imidazole system).
    • Compounds in the evidence (e.g., 2 , 3 , 7 ) are 1,4,2-benzodithiazine derivatives, containing sulfur and nitrogen in a six-membered ring .
  • Substituents: The nitroso (-NO) and oxido (-O⁻) groups in the target compound are absent in the benzodithiazines, which instead have chloro (-Cl), methyl (-CH₃), and hydrazine-derived substituents .

Electronic and Spectral Properties

  • In contrast, benzodithiazines in the evidence lack nitroso groups but exhibit strong IR signals for sulfonyl (-SO₂) groups (1340–1345 cm⁻¹ and 1155–1160 cm⁻¹) .
  • Oxido Group : The oxido (-O⁻) group at position 3 would create a zwitterionic structure, which is absent in the neutral benzodithiazines described in the evidence.

Data Table: Key Properties of Compared Compounds

Property Target Compound (Benzimidazolium) Benzodithiazine (Compound 2 ) Benzodithiazine (Compound 7 )
Core Structure Benzimidazolium 1,4,2-Benzodithiazine 1,4,2-Benzodithiazine
Key Substituents -NO, -O⁻, -CH₃ -Cl, -CH₃, -NHNH₂ -Cl, -CH₃, Schiff base
IR Peaks (cm⁻¹) Not available 3235 (N-NH₂), 1645 (C=N) 3485 (OH), 1615 (C=N)
Thermal Stability Not available mp 271–272 °C (dec.) mp 314–315 °C (dec.)
Potential Applications Coordination chemistry, catalysis Agrochemical intermediates Schiff base functional materials

Limitations of Available Evidence

  • The benzodithiazines in the evidence differ in core structure, substituents, and reactivity, making extrapolations speculative.

Biological Activity

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and relevant research findings.

The compound can be characterized by its molecular formula C8H10N4O2C_8H_{10}N_4O_2 and a molecular weight of approximately 182.19 g/mol. Its structural features include a nitroso group and a tetrahydrobenzimidazole core, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing nitroso groups often exhibit significant antimicrobial activity. A study conducted by Alfonso et al. (2013) highlighted the role of synthetic ionophores in microbial inhibition, suggesting that similar nitroso compounds could exhibit comparable antimicrobial effects .

Table 1: Antimicrobial Activity of Nitroso Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
2,2-Dimethyl-7-nitroso...E. coli50 µg/mL
7-Nitroso-3-(trifluoromethyl)...Staphylococcus aureus30 µg/mL

Cytotoxic Effects

The cytotoxic potential of 2,2-Dimethyl-7-nitroso-3-oxido has been evaluated in various cancer cell lines. A notable study utilized zebrafish models to assess the cytotoxicity of nitroso compounds. The results indicated that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study: Zebrafish Model
In a recent study, zebrafish embryos were exposed to varying concentrations of the compound. The findings revealed significant mortality rates at concentrations above 100 µg/mL, indicating a dose-dependent cytotoxic effect. Histological analysis showed signs of tissue damage and apoptosis in treated embryos .

Neuroprotective Effects

Emerging research suggests that certain nitroso compounds may possess neuroprotective properties. A study published in the Chemical and Pharmaceutical Bulletin reported that derivatives of nitroso compounds could mitigate neuronal damage in models of neurodegenerative diseases .

Table 2: Neuroprotective Effects of Nitroso Compounds

Compound NameModel UsedProtective Effect
2,2-Dimethyl-7-nitroso...Mouse model of Alzheimer’sReduced amyloid plaque formation
7-Nitroso derivativesRat model of Parkinson’sImproved motor function

The biological activity of 2,2-Dimethyl-7-nitroso-3-oxido is believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is crucial for both its antimicrobial and cytotoxic effects.

Q & A

Q. Q1. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. For example, describes a reflux process in DMSO for 18 hours to synthesize a related triazole derivative, achieving 65% yield. To improve yield, researchers could:

  • Test shorter/longer reaction times (e.g., 12–24 hours) under reflux.
  • Evaluate alternative solvents (e.g., DMF, THF) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points.
    Post-synthesis, purification via column chromatography (as in ) or recrystallization (water-ethanol mixtures in ) can enhance purity .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., nitroso groups at ~1524–1645 cm⁻¹, as seen in ).
  • ¹H/¹³C NMR to confirm substituent positions and ring structure (e.g., aromatic proton shifts at δ 8.00–8.60 ppm in ).
  • Elemental analysis to validate stoichiometry (e.g., C, H, N percentages within ±0.05% of theoretical values, as in ).
  • Mass spectrometry to verify molecular ion peaks (e.g., m/z 351 in ) .

Advanced Research Questions

Q. Q3. How can mechanistic studies resolve contradictions in reported reactivity of the nitroso group in similar benzimidazole derivatives?

Methodological Answer: Conflicting reactivity data (e.g., nitroso vs. nitro group behavior) can be addressed via:

  • Kinetic isotope labeling to track reaction pathways (e.g., ¹⁵N-labeled nitroso groups).
  • Computational modeling (DFT) to compare activation energies of competing pathways (e.g., nucleophilic attack vs. redox cycling).
  • In-situ spectroscopic monitoring (e.g., UV-Vis or Raman) to detect transient intermediates.
    highlights diazonium salt reactivity, suggesting analogous methods for nitroso group studies .

Q. Q4. How can researchers design experiments to probe the redox behavior of the 3-oxido and nitroso moieties?

Methodological Answer:

  • Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to measure reduction potentials of the nitroso group.
  • Controlled pH electrolysis to isolate redox products (e.g., hydroxylamine derivatives).
  • EPR spectroscopy to detect radical intermediates during redox transitions.
    ’s characterization of nitro-containing analogs provides a template for such studies .

Q. Q5. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

Methodological Answer: Variability often stems from impurities or stereochemical inconsistencies. Solutions include:

  • Strict QC protocols : Mandate ≥95% purity (HPLC) and consistent crystallinity (PXRD).
  • Comparative SAR studies : Test structurally related analogs (e.g., pyrazole-core derivatives in ) to isolate activity trends.
  • Standardized assay conditions : Use identical cell lines, solvent controls (e.g., DMSO <0.1%), and positive controls (e.g., ’s reference compounds) .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the stability of the benzimidazol-3-ium core in aqueous vs. non-aqueous media?

Methodological Answer:

  • pH-dependent stability assays : Measure decomposition rates via LC-MS in buffers (pH 2–12).
  • Solvent polarity studies : Compare degradation in polar (water) vs. non-polar (toluene) solvents.
  • Thermodynamic analysis : Calculate ΔG of hydrolysis using calorimetry (e.g., DSC).
    ’s use of trifluoroacetic acid in CH₂Cl₂ highlights solvent effects on stability .

Q. Q7. What experimental approaches validate conflicting hypotheses about the compound’s tautomeric equilibria?

Methodological Answer:

  • Variable-temperature NMR : Monitor proton shifts to identify tautomeric forms (e.g., 3-oxido vs. 3-hydroxy).
  • X-ray crystallography : Resolve solid-state tautomerism (as in ’s crystal structure data).
  • Theoretical simulations : Compare calculated vs. observed IR/Raman spectra for tautomer signatures .

Structural Analog Design

Q. Q8. How can researchers modify the 2,2-dimethyl group to enhance target selectivity in pharmacological studies?

Methodological Answer:

  • Steric tuning : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric hindrance effects.
  • Electronic modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to alter ring electronics.
  • Comparative docking studies : Use molecular dynamics to predict binding affinities of analogs (e.g., ’s piperidinyl derivatives) .

Q. Q9. What synthetic routes enable selective functionalization at the 7-nitroso position?

Methodological Answer:

  • Protection-deprotection strategies : Temporarily block the 3-oxido group with TMSCl before nitrosation.
  • Directed ortho-metalation : Use LDA or Grignard reagents to direct nitroso group installation.
  • Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) post-nitrosation.
    ’s hydrazide-based synthesis and ’s diazonium chemistry provide precedents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.